[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile, also known as 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetonitrile, is a chemical compound classified under the coumarin family. Coumarins are known for their diverse biological activities, including antimicrobial and anticancer properties. This specific compound features a chromenone core structure with a nitrile group, making it of significant interest in medicinal chemistry and organic synthesis .
The synthesis of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile typically involves the following method:
The molecular structure of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile can be described as follows:
Property | Value |
---|---|
CAS Number | 65031-11-0 |
IUPAC Name | 2-(4-methyl-2-oxochromen-6-yl)oxyacetonitrile |
InChI | InChI=1S/C12H9NO3/c1-8-6... |
InChI Key | CXILJYQPRDESSM-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=C(C=C2)OCC#N |
This structure indicates the presence of both aromatic and aliphatic components, which contribute to its chemical behavior and biological activity .
[(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile participates in various chemical reactions:
These reactions highlight the versatility of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile in synthetic organic chemistry.
The biological activities attributed to [(4-Methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetonitrile primarily involve its interaction with various molecular targets:
These mechanisms are crucial for understanding its therapeutic potential.
The physical and chemical properties of [(4-Methyl-2-oxo-2H-1-benzopyran-6-yloxy]acetonitrile include:
Property | Value |
---|---|
Appearance | Solid |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence its handling and application in laboratory settings .
[(4-Methyl-2-oxo-2H-benzopyran -6-yloxy]acetonitrile has several scientific applications:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: